9,9-Dimethyl-N-(4'-methyl-[1,1'-biphenyl]-2-yl)-9H-fluoren-2-amine
Description
9,9-Dimethyl-N-(4'-methyl-[1,1'-biphenyl]-2-yl)-9H-fluoren-2-amine (abbreviated as BCFA in some studies) is a high-performance organic semiconductor widely employed in organic light-emitting diodes (OLEDs) as a hole-transporting layer (HTL) or hole-injection layer (HIL). Its structure combines a fluorene core with dimethyl substituents at the 9-position, a biphenyl group at the 2-amine position, and a carbazole-derived phenyl moiety, which enhances thermal stability and charge transport efficiency . Synthesized via Ullmann coupling reactions between bromophenyl-carbazole precursors and dimethylfluoren-2-amine, it achieves a high glass-transition temperature (Tg) of 140°C, critical for device longevity under operational stress .
Properties
IUPAC Name |
9,9-dimethyl-N-[2-(4-methylphenyl)phenyl]fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N/c1-19-12-14-20(15-13-19)22-8-5-7-11-27(22)29-21-16-17-24-23-9-4-6-10-25(23)28(2,3)26(24)18-21/h4-18,29H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODBJZPVLLOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N-(4’-methyl-[1,1’-biphenyl]-2-yl)-9H-fluoren-2-amine typically involves multiple steps, including the formation of the fluorenyl core and subsequent substitution reactions. One common method involves the following steps:
Formation of the Fluorenyl Core: The fluorenyl core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Biphenyl Group: The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of biphenyl with a halogenated fluorenyl compound in the presence of a palladium catalyst and a base.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-N-(4’-methyl-[1,1’-biphenyl]-2-yl)-9H-fluoren-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced fluorenyl derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorenyl derivatives.
Substitution: Various substituted fluorenyl compounds.
Scientific Research Applications
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorenyl Core : Achieved through Friedel-Crafts alkylation using fluorene and an alkyl halide in the presence of a Lewis acid catalyst.
- Substitution with Biphenyl Group : Utilizes Suzuki-Miyaura coupling between a boronic acid derivative of biphenyl and a halogenated fluorenyl compound.
- Introduction of Dimethyl Groups : Conducted via methylation using methyl iodide.
Industrial production may employ optimized methods for large-scale synthesis, including continuous flow reactors and automated systems to enhance yield and purity .
Chemistry
This compound serves as a crucial building block in organic synthesis. Its versatility allows chemists to create complex molecules and polymers, facilitating advancements in materials science.
Biology
Research has indicated potential biological activity, particularly in interactions with biomolecules. Initial studies suggest that it may modulate enzyme activity or receptor interactions, making it a candidate for further investigation in biochemical applications .
Medicine
The compound is explored for its therapeutic properties, acting as a precursor in drug development. Its unique structure may contribute to the design of novel pharmaceuticals targeting specific biological pathways .
Industry
In industrial applications, 9,9-Dimethyl-N-(4'-methyl-[1,1'-biphenyl]-2-yl)-9H-fluoren-2-amine is utilized in advanced materials production, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties are particularly valuable in enhancing device performance .
Case Studies
Recent studies have examined the binding properties of similar fluorene-based compounds as potential chemosensors for metal ions. These investigations highlight the capability of such compounds to act as complexing agents for various substrates, demonstrating their utility in developing sensitive detection systems .
In another study focused on crystallographic investigations of dialkylfluorenes, researchers explored their potential as artificial receptors for carbohydrates and metal ions. These findings underscore the versatility of fluorene derivatives in supramolecular chemistry and sensor development .
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N-(4’-methyl-[1,1’-biphenyl]-2-yl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
- BCFA vs. TAPC :
BCFA replaces the traditional TAPC (Tris(4-carbazoyl-9-ylphenyl)amine) in OLED stacks. TAPC has a lower Tg (79°C), leading to faster device degradation. The dimethylfluorene and biphenyl-carbazole groups in BCFA increase rigidity, raising Tg to 140°C and improving thermal stability . - BCFA vs. CzFA :
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine) features a spirobifluorene core instead of dimethylfluorene. This structural difference grants CzFA a higher triplet energy level (2.8 eV vs. BCFA’s 2.6 eV), making it more suitable for blue phosphorescent OLEDs .
Substituent Effects
- BCFA vs. BCFN :
BCFN (N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine) differs by a single methyl group position. BCFN’s Tg is comparable (135–140°C), but its extended conjugation improves electron-blocking capabilities, reducing exciton quenching in emissive layers .
Device Performance Metrics
Efficiency and Lifetime
| Compound | Role in OLED | Current Efficiency (cd/A) | LT90 (hours) | Reference |
|---|---|---|---|---|
| BCFA | HTL/HIL | 70–75 | 70.5 | |
| TAPC | HTL | 65–68 | <10 | |
| CzFA | Host (Red EML) | 27.8 | N/A | |
| mCP | Host (Blue EML) | 18–22 | 30–50 |
Charge Balance and Stability
BCFA’s dimethylfluorene group reduces crystallinity, enhancing film-forming properties compared to DP-BCZ (9,9’-diphenyl-9H,9’H-3,3’-bicarbazole), which suffers from aggregation-induced efficiency roll-off. Additionally, BCFA’s HOMO level (-5.4 eV) aligns better with ITO anodes than TCTA (-5.7 eV), minimizing voltage losses .
Biological Activity
9,9-Dimethyl-N-(4'-methyl-[1,1'-biphenyl]-2-yl)-9H-fluoren-2-amine is a synthetic organic compound with a complex structure that includes a fluorenyl core. Its unique molecular configuration has led to investigations into its biological activity, particularly in the fields of medicinal chemistry and material science. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.48 g/mol. The structure features dimethyl and biphenyl substituents on a fluorenyl backbone, contributing to its electronic properties and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N |
| Molecular Weight | 361.48 g/mol |
| Appearance | White to yellow crystalline |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various cellular pathways. While detailed mechanisms remain under investigation, initial studies suggest that it may act as an inhibitor or modulator in certain enzymatic reactions.
Biological Activity
Research into the biological activity of this compound has revealed several potential effects:
Anticancer Activity
In vitro studies have indicated that derivatives of fluorenes can exhibit anticancer properties by targeting cancer cell metabolism. Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Interaction
The compound has been explored for its interactions with enzymes that are overexpressed in cancer cells. For instance, it may inhibit cathepsins, which are involved in tumor progression and metastasis. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .
Material Science Applications
Beyond its biological implications, this compound is also significant in the field of material science. It has been utilized as a hole transport material in organic light-emitting diodes (OLEDs), demonstrating favorable electronic properties such as high hole mobility and stability under operational conditions .
Case Studies
Several case studies highlight the biological applications and effects of related compounds:
- Tumor Targeting : A study demonstrated the synthesis of prodrugs designed to enhance the delivery of anticancer agents like DON (6-Diazo-5-oxo-l-norleucine). These prodrugs showed improved stability and preferential activation in tumor cells compared to normal tissues .
- Cell Line Studies : Research on similar fluorenyl compounds indicated their efficacy in various human cancer cell lines, showcasing their potential as therapeutic agents against malignancies such as lung and breast cancer .
Q & A
Q. What is the optimized synthetic route for 9,9-Dimethyl-N-(4'-methyl-[1,1'-biphenyl]-2-yl)-9H-fluoren-2-amine, and how is purity ensured?
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic markers?
Methodological Answer: Use ¹H/¹³C NMR , IR spectroscopy , and CHN elemental analysis for structural validation:
- ¹H NMR (DMSO-d₆): δ 1.36 ppm (s, 6H, CH₃), δ 7.34 (d, J = 2.0 Hz, fluorenyl proton), δ 8.58 (m, biphenyl protons) .
- ¹³C NMR: δ 46.5 ppm (C(CH₃)₂), δ 154.9 ppm (C–N bond) .
- IR: Peaks at 745 cm⁻¹ (C–H bending) and 1597 cm⁻¹ (aromatic C=C) .
- CHN Analysis: Theoretical (C 90.15%, H 5.56%, N 4.29%) vs. experimental (C 89.93%, H 5.70%, N 4.14%) .
Q. What are the potential applications of this compound in materials science?
Methodological Answer: The biphenyl-fluorenyl structure enables applications in:
- Organic electronics: Hole-transport layers in OLEDs due to high thermal stability (m.p. ~197°C) and extended π-conjugation.
- Photovoltaics: As a donor material in bulk heterojunction solar cells. Comparative studies with carbazole analogs (e.g., Thomas et al., 2008) highlight its superior charge mobility .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
Methodological Answer: Discrepancies in aromatic proton signals (δ 7.23–7.34 ppm) may arise from:
Q. What computational methods predict the compound’s solid-state packing and electronic properties?
Methodological Answer:
- DFT Calculations (B3LYP-D3): Model HOMO-LUMO levels (e.g., HOMO ≈ -5.2 eV) and charge distribution.
- Hirshfeld Surface Analysis: Identify dominant C–H···π interactions (2.8–3.0 Å) influencing crystal packing.
- Molecular Dynamics (NAMD): Simulate lamellar packing motifs for charge transport studies .
Table 2. Key Computational Findings
| Property | Method/Result | Reference |
|---|---|---|
| HOMO-LUMO Gap | 2.8 eV (Cyclic Voltammetry/DFT) | |
| Intermolecular Contacts | C–H···π (2.8 Å) via Hirshfeld Analysis |
Q. How does substituent variation on the biphenyl moiety affect electrochemical stability?
Methodological Answer:
Q. What mechanistic insights explain the regioselectivity of the C–N coupling step?
Methodological Answer:
- Steric Effects: 9,9-Dimethyl groups hinder amination at the fluorenyl 4-position.
- Electronic Effects: Hammett studies (σ ≈ -0.17) confirm electron-donating amine groups stabilize the transition state.
- In Situ EXAFS: Monitor Pd–N bond formation to identify a concerted metalation-deprotonation pathway .
Q. How can X-ray crystallography validate structural assumptions from NMR data?
Methodological Answer:
- Single-Crystal XRD: Resolve bond lengths (C–C = 1.401 Å in fluorenyl core) and torsion angles (N–C–C–C ≈ 12°).
- Compare with NMR: Confirm planar conformation eliminates rotameric splitting observed in NMR .
Q. What strategies minimize palladium residues in large-scale synthesis?
Methodological Answer:
- Ligand Screening: Bulky ligands (SPhos) improve catalyst turnover (>1,000 h⁻¹).
- Scavengers: Use SiO₂-Thiol during workup to reduce Pd to <50 ppm.
- Continuous-Flow Reactors: Enhance mixing and heat transfer for cleaner reactions .
Q. How does thermal evaporation impact molecular integrity in thin-film devices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

